Phrixotoxin 3
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Overview
Description
Phrixotoxin 3 is a potent blocker of voltage-gated sodium channels . It was originally derived from the venom of the tarantula Phrixotrichus auratus . It has been shown to inhibit Nav1.1, Nav1.2, Nav1.3, Nav1.4, and Nav1.5 .
Synthesis Analysis
Phrixotoxin-3 is synthesized from the venom of the tarantula Phrixotrichus auratus . It can also be produced synthetically .Molecular Structure Analysis
The molecular weight of Phrixotoxin 3 is 4059.74 . Its sequence is DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI, with disulfide bridges at 2-17, 9-23, and 16-30 .Chemical Reactions Analysis
Phrixotoxin 3 is a potent blocker of voltage-gated sodium channels . It blocks inward sodium currents in a voltage-dependent manner .Physical And Chemical Properties Analysis
Phrixotoxin 3 is soluble to 1 mg/ml in water . It is stored at -20°C .Scientific Research Applications
Application 1: Voltage-Gated Sodium Channel Modulation
- Summary of the Application : Phrixotoxin 3 is known to be a potent blocker of voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making Phrixotoxin 3 a valuable tool in neuroscience research.
- Methods of Application : The toxin is typically applied to a biological system (such as neurons in a petri dish or Xenopus oocytes) and the effects on sodium channel activity are measured . The specific concentration used can vary, but the toxin has been shown to be effective at nanomolar concentrations .
- Results or Outcomes : Phrixotoxin 3 has been found to block voltage-gated sodium channels in a voltage-dependent manner . Specifically, it has IC50 values of 0.6, 42, and 72 nM for NaV1.2, NaV1.3, and NaV1.5 channels respectively . This means that it is most potent at blocking NaV1.2 channels.
Application 2: Blocker of NaV1.6 Channels
- Summary of the Application : Phrixotoxin 3 is also known to block NaV1.6 channels . These channels are a subtype of voltage-gated sodium channels and are primarily found in the central and peripheral nervous system. They play a crucial role in the generation and propagation of action potentials, particularly in neurons.
- Methods of Application : Similar to its application on NaV1.2 channels, Phrixotoxin 3 is applied to a biological system (such as neurons in a petri dish or Xenopus oocytes) and the effects on NaV1.6 channel activity are measured . The toxin has been shown to inhibit NaV1.6 currents in a concentration-dependent manner .
- Results or Outcomes : Phrixotoxin 3 has been found to block NaV1.6 channels effectively. In one experiment, it was applied at 100 nM and 500 nM, and it inhibited NaV1.6 currents in a concentration-dependent manner .
Application 3: Modulator of Voltage-Gated Sodium Channels
- Summary of the Application : Phrixotoxin 3 is a potent modulator of voltage-gated sodium channels . These channels are crucial for the generation and propagation of action potentials in neurons. The modulation of these channels by Phrixotoxin 3 makes it a valuable tool in neuroscience research.
- Methods of Application : The toxin is applied to a biological system (such as neurons in a petri dish or Xenopus oocytes) and the effects on sodium channel activity are measured . The specific concentration used can vary, but the toxin has been shown to be effective at nanomolar concentrations .
- Results or Outcomes : Phrixotoxin 3 has been found to modulate voltage-gated sodium channels with properties similar to those of typical gating-modifier toxins, both by causing a depolarizing shift in gating kinetics and by blocking the inward component of the sodium current . It is one of the most potent peptide modulators of voltage-gated sodium channels described thus far from spider venom, modulating NaV1.2 with an IC50 value of 0.6 ± 0.1 nM .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDRDMJNDICMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H269N51O48S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4060 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phrixotoxin 3 |
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